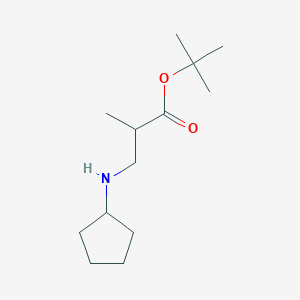

![molecular formula C13H28N2O2 B6340375 tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate CAS No. 1221341-65-6](/img/structure/B6340375.png)

tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate, also known as t-Butyl DMAA or t-DMAA, is a synthetic and experimental compound. It has a molecular formula of C13H28N2O2 and a molecular weight of 244.37 g/mol .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine . For instance, Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H28N2O2 . It contains a tert-butyl group, a dimethylamino group, and a propanoate group .Chemical Reactions Analysis

As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than other isomers of butanol . It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.37 g/mol . Other properties such as density, melting point, and boiling point are not specified in the available resources .Scientific Research Applications

Synthesis of Wortmannilactone C

tert-Butyl 3-hydroxypropionate: , a related compound, is a key starting material for the synthesis of wortmannilactone C . By extension, tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate could potentially be utilized in similar synthetic pathways to produce complex organic molecules like wortmannilactone C, which has potential applications in medicinal chemistry due to its biological activities.

Preparation of Metal-Fullerene Frameworks (MFFs)

This compound may also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . MFFs have garnered interest for their potential use in materials science, particularly in the development of new types of electronic devices, sensors, and catalysts due to their unique structural and electronic properties.

Development of Heterocycles

Similar to tert-Butyl propiolate , tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate might be employed in the preparation of heterocycles . Heterocycles are crucial in pharmaceuticals and agrochemicals, and this compound could play a role in the synthesis of new compounds with diverse biological activities.

Synthesis of Alkaloids

The compound’s structure suggests its utility in the synthesis of alkaloids , which are naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Alkaloids have a wide range of pharmacological effects and are used in medicine as analgesics and anti-malaria drugs, among others.

Production of Unsaturated Amino Acids

Given its amine group, tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate could be instrumental in the synthesis of unsaturated amino acids . These amino acids are important in the development of peptide-based drugs and in the study of enzyme-catalyzed reactions where double bonds play a critical role.

Experimental Applications in Scientific Research

As an experimental compound , tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate is gaining attention in scientific research. Its unique structure could make it suitable for a variety of experimental applications, including the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

Target of Action

, suggesting that it may interact with peptide synthesis pathways.

Mode of Action

, indicating that it may interact with the peptide synthesis machinery in cells

Biochemical Pathways

The compound is involved in the synthesis of dipeptides , which are small proteins composed of two amino acids This suggests that it may play a role in protein synthesis pathways.

properties

IUPAC Name |

tert-butyl 3-[3-(dimethylamino)propylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O2/c1-11(12(16)17-13(2,3)4)10-14-8-7-9-15(5)6/h11,14H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZHXTMMFSTLLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCCN(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)

![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)

![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)

![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340350.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340368.png)

![tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340381.png)

![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)